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Compound of Interest

Compound Name: 2,4-Dibromotoluene

Cat. No.: B1294801

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-
Dibromotoluene, a key intermediate in various chemical syntheses. This document details the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols used for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectral data for 2,4-Dibromotoluene in a
structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the *H and 3C NMR spectral data for 2,4-Dibromotoluene.

Table 1: *H NMR Spectral Data for 2,4-Dibromotoluene
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. . Coupling

Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment

(3) ppm

Hz

2.34 Singlet - 3H -CHs

7.18 Doublet 8.2 1H Ar-H
Doublet of

7.39 8.2,2.0 1H Ar-H
Doublets

7.69 Doublet 2.0 1H Ar-H

Table 2: 13C NMR Spectral Data for 2,4-Dibromotoluene

Chemical Shift (8) ppm Assighment
204 -CHs

121.0 Ar-C

122.4 Ar-C

130.6 Ar-CH

133.0 Ar-CH

135.9 Ar-CH

138.8 Ar-C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectral Data for 2,4-Dibromotoluene
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Wavenumber (cm~?) Assignment

3080 - 3020 C-H stretch (aromatic)

2960 - 2850 C-H stretch (aliphatic)

1580 - 1450 C=C stretch (aromatic ring)

1050 - 1000 C-Br stretch

880 - 800 C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for 2,4-Dibromotoluene

m/z Relative Intensity (%) Assignment
252 50 [M+4]*

250 100 [M+2]*

248 50 [M]*

169 80 [M-Br]*

90 40 [C7He]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2,4-Dibromotoluene (approximately 10-20 mg) was
dissolved in deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 1% tetramethylsilane
(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
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« Instrumentation: *H and *3C NMR spectra were recorded on a Bruker Avance 400
spectrometer operating at 400 MHz for *H and 100 MHz for 13C nuclei.

e 'H NMR Acquisition: The *H NMR spectrum was acquired with a 30° pulse width, a relaxation
delay of 1.0 second, and an acquisition time of 4.0 seconds. A total of 16 scans were
accumulated.

e 13C NMR Acquisition: The 3C NMR spectrum was acquired using a proton-decoupled
sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time
of 1.5 seconds. A total of 512 scans were accumulated.

o Data Processing: The collected free induction decays (FIDs) were processed with a line
broadening of 0.3 Hz for *H and 1.0 Hz for 13C, followed by Fourier transformation. The
resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were
referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 2,4-Dibromotoluene was prepared by placing a drop
of the liquid between two potassium bromide (KBr) plates.

 Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

o Data Acquisition: The spectrum was acquired in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean KBr plates was recorded and automatically subtracted
from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier-transformed to produce the
infrared spectrum, which was then plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2,4-Dibromotoluene in methanol was introduced
into the mass spectrometer via direct infusion using a syringe pump.
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e Instrumentation: The mass spectrum was obtained using a Thermo Scientific ISQ EC single
guadrupole mass spectrometer with an electron ionization (EI) source.

o Data Acquisition: The electron energy was set to 70 eV. The ion source temperature was
maintained at 230°C, and the transfer line temperature was 250°C. The mass spectrum was
scanned over a mass-to-charge (m/z) range of 50-300.

o Data Processing: The acquired data was processed using the instrument's software to
generate the mass spectrum, showing the relative abundance of ions as a function of their
m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for the elucidation of 2,4-
Dibromotoluene.
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Spectroscopic Workflow for 2,4-Dibromotoluene Structure Elucidation
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Caption: Workflow of Spectroscopic Analysis.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2,4-
Dibromotoluene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294801#spectral-data-for-2-4-dibromotoluene-nmr-
ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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